molecular formula C9H17F3N2 B13950043 1-isopropyl-N-(trifluoromethyl)piperidin-4-amine

1-isopropyl-N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13950043
M. Wt: 210.24 g/mol
InChI Key: RXVIHORWAYLIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-isopropyl-N-(trifluoromethyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpiperidine with trifluoromethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

1-propan-2-yl-N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C9H17F3N2/c1-7(2)14-5-3-8(4-6-14)13-9(10,11)12/h7-8,13H,3-6H2,1-2H3

InChI Key

RXVIHORWAYLIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.